molecular formula C16H14O11 B14781964 7-(((2S,3R,4S,5S,6S)-6-Carboxy-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)oxy)-2-oxo-2H-chromene-3-carboxylic acid

7-(((2S,3R,4S,5S,6S)-6-Carboxy-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)oxy)-2-oxo-2H-chromene-3-carboxylic acid

Cat. No.: B14781964
M. Wt: 382.27 g/mol
InChI Key: FYKJWPNWCJGLBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(((2S,3R,4S,5S,6S)-6-Carboxy-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)oxy)-2-oxo-2H-chromene-3-carboxylic acid: is a complex organic compound with a unique structure that combines a chromene moiety with a sugar derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(((2S,3R,4S,5S,6S)-6-Carboxy-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)oxy)-2-oxo-2H-chromene-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Chromene Core: This can be achieved through a cyclization reaction involving a suitable phenol derivative and an aldehyde under acidic conditions.

    Glycosylation: The chromene core is then glycosylated using a protected sugar derivative. This step often requires the use of a glycosyl donor and a Lewis acid catalyst to facilitate the formation of the glycosidic bond.

    Deprotection and Functionalization: The final steps involve deprotection of the sugar moiety and functionalization to introduce the carboxylic acid groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups on the sugar moiety. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be performed on the carbonyl groups of the chromene moiety using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it useful for investigating biological pathways and mechanisms.

Medicine

In medicine, the compound is being explored for its potential therapeutic properties. Preliminary studies suggest that it may have anti-inflammatory and antioxidant activities, making it a candidate for drug development.

Industry

In the industrial sector, the compound is used in the development of new materials and coatings. Its unique chemical properties allow for the creation of materials with enhanced durability and functionality.

Mechanism of Action

The mechanism of action of 7-(((2S,3R,4S,5S,6S)-6-Carboxy-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)oxy)-2-oxo-2H-chromene-3-carboxylic acid involves its interaction with specific molecular targets. These targets include enzymes and receptors that are involved in various biological pathways. The compound can modulate the activity of these targets, leading to changes in cellular processes such as inflammation and oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    7-Hydroxy-2-oxo-2H-chromene-3-carboxylic acid: This compound shares the chromene core but lacks the glycosylated sugar moiety.

    6-Carboxy-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl derivatives: These compounds have similar sugar moieties but different aglycone structures.

Uniqueness

The uniqueness of 7-(((2S,3R,4S,5S,6S)-6-Carboxy-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)oxy)-2-oxo-2H-chromene-3-carboxylic acid lies in its combined structure of a chromene core and a glycosylated sugar moiety. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

7-(6-carboxy-3,4,5-trihydroxyoxan-2-yl)oxy-2-oxochromene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O11/c17-9-10(18)12(14(22)23)27-16(11(9)19)25-6-2-1-5-3-7(13(20)21)15(24)26-8(5)4-6/h1-4,9-12,16-19H,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYKJWPNWCJGLBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OC3C(C(C(C(O3)C(=O)O)O)O)O)OC(=O)C(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.